molecular formula C14H18O4 B168362 1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester CAS No. 1528-44-5

1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester

Cat. No.: B168362
CAS No.: 1528-44-5
M. Wt: 250.29 g/mol
InChI Key: QQJKLNZDWULQGR-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester, also known as diisopropyl isophthalate, is an organic compound with the molecular formula C14H18O4. It is a diester derived from isophthalic acid and isopropanol. This compound is used in various industrial applications, including as a plasticizer and in the synthesis of other chemical compounds.

Properties

IUPAC Name

dipropan-2-yl benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9(2)17-13(15)11-6-5-7-12(8-11)14(16)18-10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJKLNZDWULQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification via Acid Catalysis

The conventional synthesis route involves reacting isophthalic acid (IPA) with isopropyl alcohol (IPA) in the presence of a Brønsted acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the carbonyl carbon of the carboxylic acid, forming water as a byproduct. A stoichiometric excess of isopropyl alcohol (2.5:1 molar ratio relative to IPA) ensures complete conversion to the diester.

Reaction Equation:

Isophthalic Acid+2Isopropyl AlcoholH+Diisopropyl Isophthalate+2H2O\text{Isophthalic Acid} + 2\,\text{Isopropyl Alcohol} \xrightarrow{\text{H}^+} \text{Diisopropyl Isophthalate} + 2\,\text{H}_2\text{O}

Elevated temperatures (140–180°C) and azeotropic distillation using toluene or xylene facilitate water removal, shifting equilibrium toward ester formation. However, prolonged exposure to strong acids risks side reactions, including alcohol dehydration to propene and ester degradation.

Titanium-Catalyzed Esterification

Modern industrial processes, as exemplified in patent CN1733695A, employ titanium isopropyl propionate (Ti(OCH(CH₃)₂)₃) as a Lewis acid catalyst. This method operates in two stages:

  • Single-Esterification: IPA and isopropyl alcohol react at 140–150°C for 10 minutes under nitrogen, forming mono-isopropyl isophthalate.

  • Double Esterification: The temperature is raised to 190–240°C with 0.02–1% catalyst (by weight of reactants), completing diester formation in 3–6 hours.

Titanium catalysts enhance reaction rates by polarizing the carbonyl group and stabilizing transition states, reducing energy barriers. Comparative studies show titanium-based systems achieve 99.8% ester content versus 95–97% with sulfuric acid.

Process Optimization and Critical Parameters

Molar Ratio and Stoichiometry

A molar excess of isopropyl alcohol (2.1:1 to 3.0:1 relative to IPA) is critical to maximize diester yield. Substoichiometric alcohol ratios (<2:1) result in incomplete esterification, leaving residual monoester and unreacted acid. Excess alcohol also acts as a solvent, improving reactant miscibility.

Table 1: Effect of Alcohol-to-Acid Molar Ratio on Ester Content

Molar Ratio (Alcohol:IPA)Ester Content (%)Reaction Time (h)
2.0:189.26.0
2.5:198.74.5
3.0:199.53.5

Data adapted from CN1733695A.

Temperature and Reaction Kinetics

Reaction temperature profoundly impacts kinetics and side-product formation. Below 140°C, esterification proceeds sluggishly (<50% conversion in 6 hours). Optimal double-esterification occurs at 220°C, balancing rate and thermal stability. Above 240°C, isopropyl alcohol dehydrates to propene, reducing yields.

Table 2: Temperature Dependence of Esterification Efficiency

Temperature (°C)Ester Content (%)Acid Value (mg KOH/g)
18085.31.2
20094.70.6
22099.10.1
24098.90.3

Data sourced from CN1733695A.

Catalyst Loading and Selectivity

Titanium isopropyl propionate concentrations between 0.02% and 1.0% (by reactant weight) optimize cost and performance. Overloading (>1.0%) risks gel formation and complicates post-reaction catalyst removal.

Post-Synthesis Purification and Quality Control

Vacuum Dealcoholization

Unreacted isopropyl alcohol is removed under vacuum (-0.095 MPa) at 170–180°C, preventing thermal degradation. Residual alcohol levels below 0.1% are achievable, as confirmed by gas chromatography.

Alkaline Washing and Neutralization

Crude ester is washed with 5% NaOH solution (90–95°C) to neutralize residual acid and hydrolyze monoesters. Two sequential washes reduce acid values to <0.1 mg KOH/g. Final water washes ensure pH neutrality (7–8), minimizing emulsion formation.

Steam Stripping and Color Stabilization

Steam distillation at 180±5°C removes low-boiling impurities, improving color index from >100 to <30 (Pt-Co scale). Antioxidants like triphenyl phosphite may be added to prevent oxidative discoloration during storage.

Comparative Analysis of Industrial Methodologies

Acid-Catalyzed vs. Titanium-Catalyzed Routes

Acid-Catalyzed:

  • Advantages: Low-cost catalysts (H₂SO₄), simple equipment.

  • Disadvantages: Corrosive conditions, side reactions, lower yields (85–92%).

Titanium-Catalyzed:

  • Advantages: High yields (99+%), mild conditions, recyclable catalysts.

  • Disadvantages: Higher catalyst costs, stringent moisture control required.

Solvent-Free vs. Solvent-Assisted Processes

Solvent-free systems, as described in CN1733695A, reduce waste and operational costs but require precise temperature control to prevent alcohol loss . Solvent-assisted methods (e.g., using toluene) facilitate water removal but introduce flammability risks.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to isophthalic acid and isopropanol in the presence of water and an acid or base catalyst.

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).

    Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).

Major Products Formed

    Hydrolysis: Isophthalic acid and isopropanol.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Used in the production of plastics, resins, and coatings.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester involves its interaction with various molecular targets and pathways. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester can be compared with other similar compounds, such as:

    1,2-Benzenedicarboxylic acid, bis(1-methylethyl) ester: Similar structure but different positional isomer.

    1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Similar ester but with different alkyl groups.

    1,3-Benzenedicarboxylic acid, dimethyl ester: Similar ester but with methyl groups instead of isopropyl groups.

The uniqueness of this compound lies in its specific ester groups, which impart distinct physical and chemical properties compared to its analogs.

Biological Activity

1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester, commonly known as diisopropyl isophthalate (DPI), is an organic compound with the molecular formula C14H18O4. This diester is derived from isophthalic acid and isopropanol and has garnered attention for its potential biological activities alongside its industrial applications as a plasticizer and in chemical synthesis.

Diisopropyl isophthalate can be synthesized through the esterification of isophthalic acid with isopropanol, typically using an acid catalyst such as sulfuric acid under reflux conditions. This process ensures high yield and purity of the ester product. The compound's structure features two isopropyl groups attached to the carboxylic acid moieties, which influence its physical and chemical properties.

The biological activity of DPI can be attributed to its interactions with various biomolecules:

  • Enzyme Interaction : DPI may interact with enzymes and receptors, influencing biochemical pathways. Its mechanism of action involves modulation of cellular processes through these interactions.
  • Plasticization : In polymer chemistry, DPI acts as a plasticizer, enhancing flexibility and reducing brittleness in materials by altering polymer chain interactions.

Cytotoxicity Studies

Research has indicated that diisopropyl isophthalate exhibits cytotoxic effects on certain cancer cell lines. A study assessed its impact on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines using the MTT assay. The results demonstrated varying degrees of cytotoxicity:

Cell LineIC50 (µg/ml)Viability (%)
HepG24267.7
MCF-710078.14
HaCaT>50082.23
NIH 3T3>25096.11

The study concluded that DPI exhibits selective cytotoxicity against cancer cells while showing lower toxicity towards normal cell lines .

Anti-inflammatory Properties

Some studies have suggested potential anti-inflammatory activities associated with DPI. While direct evidence remains limited, compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, indicating a possible avenue for future research into DPI's therapeutic applications.

Comparison with Related Compounds

DPI can be compared to other similar esters in terms of biological activity:

Compound NameStructure TypeNotable Activity
1,2-Benzenedicarboxylic acid, bis(1-methylethyl) esterDiesterCytotoxicity against cancer cells
1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) esterDiesterPlasticizer; potential endocrine disruptor
1,3-Benzenedicarboxylic acid, dimethyl esterDiesterLower cytotoxicity compared to DPI

DPI's unique structure imparts distinct biological activities compared to its analogs, particularly in its selective cytotoxicity towards certain cancer cell lines.

Case Studies and Research Findings

Several research studies have focused on the biological implications of DPI:

  • Study on HepG2 and MCF-7 Cells : This research highlighted the selective cytotoxic effects of DPI on liver and breast cancer cells while maintaining low toxicity towards normal fibroblast and keratinocyte cells .
  • Potential Use in Drug Delivery : Given its compatibility with various polymers, DPI has been explored for use in drug delivery systems where it can enhance the solubility and bioavailability of pharmaceutical compounds.

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